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Compound of Interest

Compound Name: 2,5-Dimethoxyphenylacetonitrile

Cat. No.: B106619

Spectroscopic Profile of 2,5-
Dimethoxyphenylacetonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for the
characterization of 2,5-Dimethoxyphenylacetonitrile (CAS No: 18086-24-3), a significant
intermediate in pharmaceutical synthesis.[1] The following sections detail its Proton Nuclear
Magnetic Resonance (*H NMR), Carbon-13 Nuclear Magnetic Resonance (*3C NMR), Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS) data. This document is intended for
researchers, scientists, and professionals in drug development who require a thorough
understanding of the spectral properties of this compound for identification, purity assessment,
and quality control.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for 2,5-
Dimethoxyphenylacetonitrile.

'H NMR (Proton Nuclear Magnetic Resonance) Data

The 'H NMR spectrum provides information about the chemical environment of the hydrogen
atoms in the molecule. The predicted chemical shifts for 2,5-Dimethoxyphenylacetonitrile in
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a deuterated chloroform (CDCIs) solvent are presented below. These predictions are based on
established chemical shift principles and data from analogous compounds.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Aromatic protons (H-
~6.8-7.0 Multiplet 3H
3, H-4, H-6)
_ Methoxy protons (-
~3.85 Singlet 3H
OCHs at C-2)
) Methoxy protons (-
~3.80 Singlet 3H
OCHs at C-5)
) Methylene protons (-
~3.70 Singlet 2H

CH2CN)

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The 13C NMR spectrum reveals the different carbon environments within the molecule. The
predicted chemical shifts for 2,5-Dimethoxyphenylacetonitrile in CDCIs are outlined below,
based on typical values for substituted benzene rings and nitriles.[2][3]
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Chemical Shift (6, ppm)

Assignment

~ 154 C-2 (Aromatic, attached to -OCHs)
~ 153 C-5 (Aromatic, attached to -OCHs)
~118 C=N (Nitrile)

~ 115 C-1 (Aromatic, attached to -CH2CN)
~114 C-6 (Aromatic)

~113 C-4 (Aromatic)

~112 C-3 (Aromatic)

~ 56 -OCHs (at C-2)

~55 -OCHs (at C-5)

~ 23 -CH2CN (Methylene)

IR (Infrared) Spectroscopy Data

The IR spectrum indicates the presence of specific functional groups. The characteristic

absorption bands expected for 2,5-Dimethoxyphenylacetonitrile are listed below.[4][5]

Wavenumber (cm—?) Intensity Functional Group

~ 3100-3000 Medium Aromatic C-H Stretch

- 2950-2850 Medium Aliphatic C-H Stretch (-CH2-
and -OCHs)

~ 2250-2240 Medium, Sharp C=N Stretch (Nitrile)

~ 1600, 1500 Medium-Strong Aromatic C=C Bending

~1250-1200 Strong Aryl-O Stretch (Asymmetric)

~1050-1020 Strong Aryl-O Stretch (Symmetric)

MS (Mass Spectrometry) Data
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. The data below is based on the Gas Chromatography-Mass Spectrometry
(GC-MS) analysis with Electron lonization (EI).[6]

m/z Relative Intensity Assighment

177.2 High [M]* (Molecular lon)
162 High [M - CH3]*

134 Medium [M-CHs - COJ*

107 Medium [C7H70]"

91 Medium [C7H7]* (Tropylium ion)
77 Medium [CeHs]* (Phenyl cation)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of approximately 5-10 mg of 2,5-
Dimethoxyphenylacetonitrile is dissolved in about 0.7 mL of deuterated chloroform
(CDCIs). A small amount of tetramethylsilane (TMS) is added as an internal standard (O

ppm).

e Instrumentation: *H and 3C NMR spectra are recorded on a 400 MHz or 500 MHz NMR
spectrometer.

e 1H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a
good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse
width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: The 3C NMR spectrum is acquired with proton decoupling. A larger
number of scans is typically required due to the low natural abundance of 13C. A spectral
width of 0-220 ppm and a relaxation delay of 2-5 seconds are common.
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o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0

ppm.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method): A few milligrams of 2,5-
Dimethoxyphenylacetonitrile are ground with approximately 100 mg of dry potassium
bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is
obtained. A portion of this powder is then pressed into a thin, transparent pellet using a
hydraulic press.

e Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)
spectrometer.

o Acquisition: A background spectrum of the empty sample compartment is first recorded. The
KBr pellet is then placed in the sample holder, and the sample spectrum is recorded. The
spectrum is typically scanned over the range of 4000 to 400 cm~1.

o Data Processing: The final spectrum is presented in terms of transmittance or absorbance as
a function of wavenumber (cm~1).

Mass Spectrometry (MS)

o Sample Introduction and lonization: The sample is introduced into the mass spectrometer via
a Gas Chromatograph (GC). In the ion source, the sample molecules are bombarded with a
beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation
(Electron lonization - EI).

 Instrumentation: A GC-MS system is used, comprising a gas chromatograph coupled to a
mass spectrometer (e.g., a quadrupole analyzer).

e Mass Analysis: The resulting positively charged fragments are accelerated and separated in
the mass analyzer based on their mass-to-charge ratio (m/z).

o Detection and Data Representation: The abundance of each fragment is measured by a
detector, and the data is presented as a mass spectrum, which is a plot of relative intensity
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versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound such as 2,5-Dimethoxyphenylacetonitrile.

General Workflow for Spectroscopic Analysis

Compound Preparation

Synthesis & Purification
of 2,5-Dimethoxyphenylacetonitrile

Spectroscopic Analysis

NMR Spectroscopy
(*H & 13C)

Mass Spectrometry

IR Spectroscopy (GC-MS)

Data Interpretalion & Reporting

Data Processing
& Analysis

'

Structure Confirmation
& Purity Assessment

'

Technical Report
& Documentation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of a synthesized compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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